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Compound of Interest

Compound Name: Lesinurad Sodium

Cat. No.: B608527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

Lesinurad analogues. Lesinurad, a selective uric acid reabsorption inhibitor (SURI), targets the

urate transporter 1 (URAT1) and is used to treat hyperuricemia associated with gout.[1][2][3]

Understanding the SAR of its analogues is crucial for the development of next-generation

uricosuric agents with improved potency, selectivity, and safety profiles.

Mechanism of Action of Lesinurad
Lesinurad reduces serum uric acid (sUA) levels by inhibiting key transporter proteins involved

in uric acid reabsorption in the kidneys.[4] Its primary targets are:

Urate Transporter 1 (URAT1): Located on the apical membrane of proximal tubule cells,

URAT1 is responsible for the majority of filtered uric acid reabsorption from the renal tubular

lumen back into the bloodstream.[3][4]

Organic Anion Transporter 4 (OAT4): This transporter is also involved in uric acid

reabsorption and has been associated with diuretic-induced hyperuricemia.[1][2][4]

By inhibiting these transporters, Lesinurad increases the urinary excretion of uric acid, thereby

lowering sUA concentrations.[2][4] This dual-target mechanism provides an effective approach

to managing hyperuricemia, especially when used in combination with xanthine oxidase

inhibitors (XOIs) like allopurinol or febuxostat, which reduce uric acid production.[5][6]
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Caption: Mechanism of Lesinurad in the renal proximal tubule.

Core Structure of Lesinurad for SAR Analysis
The Lesinurad scaffold can be divided into three key components for SAR exploration.

Modifications to each of these regions have been shown to significantly impact inhibitory

activity against URAT1.
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Caption: Key structural regions of Lesinurad for SAR studies.

Structure-Activity Relationship Data
Systematic modifications of the Lesinurad structure have led to the discovery of analogues with

significantly enhanced potency. Strategies such as bioisosterism, scaffold hopping, and

molecular hybridization have been employed to explore the chemical space around the core

structure.[7][8]

Analogues with Modified Triazole Cores
Studies involving the replacement of the central triazole ring with other heterocyclic systems,

such as thienopyrimidinone or pyridine, have yielded compounds with comparable or slightly

improved potency over Lesinurad.[7]
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Compound Core Scaffold
R Group
Modification

URAT1 IC₅₀
(µM)

Reference

Lesinurad 1,2,4-triazole - 9.38 [7]

Analogue 6
Thienopyrimidino

ne
4-fluorophenyl 7.68 [7]

Analogue 10
Thienopyrimidino

ne
4-chlorophenyl 7.56 [7]

Analogue 14
Thienopyrimidino

ne

3-methyl-4-

fluorophenyl
7.31 [7]

Analogue 15
Thienopyrimidino

ne

3-chloro-4-

fluorophenyl
7.90 [7]

Data presented shows that modifications in Region B (the core) and substitutions on the phenyl

ring can lead to modest improvements in URAT1 inhibition.

Analogues with Diarylmethane Backbones
A more significant breakthrough came from replacing the S-atom linker in Lesinurad with a CH₂

group and further exploring the diarylmethane backbone. This led to the discovery of highly

potent URAT1 inhibitors.[8][9]

Compound
Backbone/Cor
e Modification

URAT1 IC₅₀
(µM)

Fold
Improvement
vs. Lesinurad

Reference

Lesinurad
Naphthyltriazolyl-

S-acetate
7.18 - [8]

Benzbromarone Benzofuran 0.28 ~25x [8]

Analogue 1h Diarylmethane 0.035 ~200x [8][9]

Analogue 44 Not specified 1.57
~8x (vs. 13.21

µM Lesinurad)
[8]
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These findings highlight that altering the linker between Region A and Region C (diarylmethane

backbone) can dramatically increase inhibitory potency, with compound 1h being over 200-fold

more potent than Lesinurad in one study.[8]

Experimental Protocols
The evaluation of URAT1 inhibitory activity is primarily conducted through cell-based urate

transport assays.

General Protocol: In Vitro URAT1 Inhibition Assay
This protocol outlines a typical workflow for determining the IC₅₀ values of test compounds

against human URAT1 (hURAT1).

Cell Culture and Transfection:

Human Embryonic Kidney 293 (HEK293) cells are commonly used.[10][11]

Cells are transiently transfected with a plasmid vector containing the full-length cDNA of

hURAT1 (gene SLC22A12). Control cells are transfected with an empty vector.

Uptake Assay:

After 24-48 hours of transfection, cells are washed with a pre-warmed Krebs-Ringer buffer.

Cells are pre-incubated for 5-10 minutes with the assay buffer containing various

concentrations of the test compound (e.g., Lesinurad analogue) or a known inhibitor like

benzbromarone as a positive control.[11][12]

The uptake reaction is initiated by adding buffer containing radiolabeled [¹⁴C]-uric acid.[11]

The reaction proceeds for a defined period (e.g., 5-15 minutes) at 37°C.

Termination and Measurement:

Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove

extracellular radiolabeled uric acid.
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Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

Data Analysis:

Urate uptake in control (empty vector) cells is subtracted from the uptake in hURAT1-

expressing cells to determine specific uptake.

The percentage of inhibition for each compound concentration is calculated relative to the

vehicle control (DMSO).

IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-

response curve using non-linear regression analysis.[13][14]
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Caption: Workflow for a cell-based URAT1 inhibition assay.
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Conclusion and Future Directions
The structure-activity relationship studies of Lesinurad analogues have been highly successful

in identifying novel chemical scaffolds with significantly improved URAT1 inhibitory potency.

Key findings indicate that while modifications to the central triazole core can fine-tune activity,

substantial gains in potency are achieved by optimizing the linker and the spatial arrangement

of the key pharmacophoric elements, as demonstrated by the diarylmethane series.[9]

Future research should focus on:

Improving Selectivity: Enhancing selectivity for URAT1 over other transporters (e.g., OAT1,

OAT3) to minimize potential drug-drug interactions and off-target effects.[3]

Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of highly potent

analogues to ensure favorable absorption, distribution, metabolism, and excretion (ADME)

profiles.

Assessing Safety: Thoroughly evaluating the renal and hepatic safety of new lead

compounds, as toxicity has been a limiting factor for previous uricosuric agents like

benzbromarone.[9]

The continued exploration of the SAR of URAT1 inhibitors holds great promise for developing

safer and more effective treatments for gout and hyperuricemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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